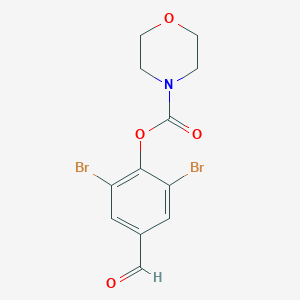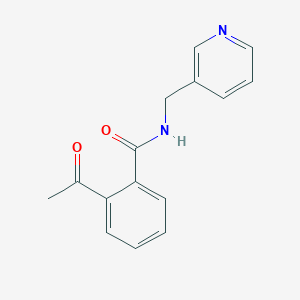![molecular formula C24H21NO8 B395062 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B395062.png)
3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes two 1,3-benzodioxole groups and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-benzodioxole intermediates, followed by their incorporation into the dihydropyridine framework through a series of condensation and cyclization reactions. Common reagents used in these reactions include aldehydes, amines, and esters, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole rings or the dihydropyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds, such as:
Dimethyl 4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate: Lacks the benzodioxol-5-ylmethyl group, resulting in different chemical and biological properties.
Dimethyl 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-4-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate: The position of the benzodioxole group is altered, affecting its reactivity and interactions.
Properties
Molecular Formula |
C24H21NO8 |
|---|---|
Molecular Weight |
451.4g/mol |
IUPAC Name |
dimethyl 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H21NO8/c1-28-23(26)16-10-25(9-14-3-5-18-20(7-14)32-12-30-18)11-17(24(27)29-2)22(16)15-4-6-19-21(8-15)33-13-31-19/h3-8,10-11,22H,9,12-13H2,1-2H3 |
InChI Key |
PUPCYTIHHHCLIN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B394979.png)
![3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394981.png)
![N-[bis(diethylamino)(3-tetraazolo[1,5-b]pyridazin-6-yl-2-triazenylidene)phosphoranyl]-N,N-diethylamine](/img/structure/B394983.png)


![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B394987.png)


![5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B394993.png)
![2-[1-(4-Chloro-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B394996.png)
![2-[(1-Mesityl-1H-tetraazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394997.png)
![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394999.png)
![4-{5-[1-(4-Chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395000.png)
![3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE](/img/structure/B395001.png)
